3-Hydroxyazetidine-3-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
3-hydroxyazetidine-3-carboxamide |
InChI |
InChI=1S/C4H8N2O2/c5-3(7)4(8)1-6-2-4/h6,8H,1-2H2,(H2,5,7) |
InChI Key |
LZWGHYSWPAKPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C(=O)N)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Hydroxyazetidine-3-carboxamide. While specific experimental data for this compound is not widely published, analysis of closely related structures such as 3-hydroxyazetidine hydrochloride and N-Boc-3-hydroxyazetidine provides a strong basis for predicting its spectral characteristics. chemicalbook.comchemicalbook.comgoogle.com
The proton (¹H) NMR spectrum is expected to show distinct signals for the non-equivalent methylene (B1212753) protons of the azetidine (B1206935) ring, typically appearing as complex multiplets due to geminal and vicinal coupling. The protons of the carboxamide group (-CONH₂) would present as a broad singlet, and the hydroxyl proton (-OH) would also likely be a broad singlet, with its chemical shift being concentration and solvent dependent.
The carbon-¹³C NMR spectrum would provide key information, with the quaternary carbon at C3, bonded to both the hydroxyl and carboxamide groups, appearing at a characteristic downfield shift. The two methylene carbons of the azetidine ring would also show distinct signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H₂ | Multiplet | ~50-60 |
| C3 | - | ~60-70 |
| C4-H₂ | Multiplet | ~50-60 |
| C=O | - | ~170-180 |
| NH₂ | Broad Singlet | - |
| OH | Broad Singlet | - |
Note: These are predicted values based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.
To gain deeper insights into the molecular structure and connectivity, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity of the methylene protons within the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate the proton signals directly to their attached carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the position of the carboxamide and hydroxyl groups by showing correlations from the methylene protons to the quaternary carbon (C3) and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry and preferred conformation of the azetidine ring and its substituents.
NMR spectroscopy is not only a tool for final product characterization but also a powerful technique for monitoring the progress of the synthesis of this compound. By taking periodic NMR spectra of the reaction mixture, the consumption of starting materials and the formation of the product and any intermediates can be tracked in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, the identification of transient intermediates by in-situ NMR can provide valuable insights into the reaction mechanism.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. For the trifluoroacetic acid salt of this compound (C₆H₉F₃N₂O₄), the computed exact mass is 230.05144126 Da. hmdb.ca The free base, this compound (C₄H₈N₂O₂), would have a predicted monoisotopic mass of 116.05858 Da.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For amide-containing compounds, a common fragmentation pathway involves the cleavage of the N-CO bond. In the case of this compound, this would likely lead to the formation of a characteristic acylium ion. The study of fragmentation patterns of related azetidine amides can aid in the interpretation of the mass spectrum. acs.org
Table 2: Predicted HRMS Data for this compound
| Formula | Predicted Monoisotopic Mass (Da) |
| C₄H₈N₂O₂ | 116.05858 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amide. The C=O stretching vibration of the amide group would typically appear as a strong band around 1650 cm⁻¹. The N-H bending vibration would be observed in the 1640-1550 cm⁻¹ region. IR spectra of related compounds like 3-hydroxyazetidine hydrochloride show characteristic O-H and N-H stretches. scintica.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch of the amide is also a strong Raman scatterer. The symmetric breathing vibrations of the azetidine ring would also be observable. While specific Raman data for this compound is not readily available, studies on other amino acids and their derivatives demonstrate the utility of Raman spectroscopy in characterizing their structures. nih.gov
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3400-3200 (broad) |
| N-H (amide) | Stretching | 3400-3200 (broad) |
| C=O (amide) | Stretching | ~1650 (strong) |
| N-H (amide) | Bending | 1640-1550 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups. While a crystal structure for the title compound is not publicly available, a study on N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, a related azetidine derivative, highlights the utility of this technique in establishing the solid-state conformation of such ring systems. chemicalbook.com
Chiral Analytical Techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination
Since the C3 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral analytical techniques are therefore crucial for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation. For example, the enantiomers of azelnidipine, a drug containing an azetidine ring, have been successfully separated using a Chiralpak AD-H column. nih.gov
Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC can be an effective separation technique. The compound would first need to be derivatized to increase its volatility, for instance, by silylation of the hydroxyl group. The derivatized enantiomers are then separated on a chiral GC column. The determination of enantiomeric excess is a common application of chiral chromatography in synthetic chemistry. google.com
Advanced Chromatographic Methodologies (e.g., UPLC, SFC) for Purity Profiling and Impurity Identification
The rigorous assessment of purity and the identification of potential impurities are critical for ensuring the quality and consistency of pharmaceutical intermediates like this compound. Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) offer significant advantages in terms of resolution, speed, and sensitivity, making them indispensable tools for this purpose. These methods provide detailed purity profiles and are instrumental in detecting and quantifying synthesis-related impurities and potential degradants.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC technology, which utilizes sub-2 µm particle columns, allows for higher efficiency, sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). Given the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography with polar-endcapped columns are typically employed.
A representative UPLC-MS method for the purity analysis of this compound would be designed to achieve optimal retention and separation from polar impurities. Mass spectrometry (MS) detection is crucial for the identification of unknown impurities by providing mass-to-charge ratio information, which aids in elucidating their structures.
Representative UPLC-MS Method Parameters:
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | UPLC System coupled with a Q-TOF Mass Spectrometer | Provides high resolution for complex mixtures and accurate mass measurements for impurity identification. |
| Column | Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) | Excellent retention for highly polar compounds like the target analyte. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Buffered aqueous phase to ensure analyte ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution in HILIC mode. |
| Gradient | 95% to 50% B over 5 minutes | A standard gradient to elute the polar analyte and separate it from related impurities. |
| Flow Rate | 0.5 mL/min | Optimized for a 2.1 mm ID column to maintain high efficiency. |
| Column Temp. | 40 °C | Enhances peak symmetry and reduces viscosity. |
| Detector | ESI+, Full Scan (m/z 50-500) | Positive electrospray ionization is suitable for the basic azetidine nitrogen. |
| Injection Vol. | 1 µL | Small volume to prevent peak overload on a sensitive system. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering rapid analysis and unique selectivity. It is particularly adept at chiral separations. Since this compound possesses a stereocenter at the C3 position, SFC is an ideal technique for separating its enantiomers and ensuring enantiomeric purity, which is often a critical quality attribute.
Representative SFC Method for Chiral Separation:
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | Analytical SFC System | Specifically designed for use with supercritical CO₂. |
| Column | Chiralpak AD-H (4.6 x 150 mm, 5 µm) | A polysaccharide-based chiral stationary phase known for broad applicability in separating enantiomers. |
| Mobile Phase A | Supercritical CO₂ | Primary mobile phase, offering low viscosity and high diffusivity. |
| Mobile Phase B | Methanol with 0.1% Diethylamine | Co-solvent to modify polarity and improve peak shape for amine-containing compounds. |
| Gradient/Isocratic | 85:15 (A:B) Isocratic | An isocratic method often provides sufficient resolution for enantiomers. |
| Flow Rate | 3.0 mL/min | Typical flow rate for analytical SFC providing rapid analysis. |
| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |
| Column Temp. | 35 °C | Controlled temperature for reproducible retention times. |
| Detector | UV at 210 nm | Detection of the amide chromophore. |
Impurity Profiling and Identification
A comprehensive purity profile involves identifying and quantifying impurities that may originate from the synthetic route or degradation. For this compound, potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents. UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) is the definitive technique for this task.
Potential Impurities and Their Origins:
| Compound Name | Potential Origin | Analytical Approach |
|---|---|---|
| 1-Benzhydrylazetidin-3-ol | Synthetic Precursor | UPLC-UV/MS |
| Epichlorohydrin | Starting Material | GC-MS (due to volatility) |
| 3-Hydroxyazetidine-3-carboxylic acid | Hydrolysis of the amide functional group | UPLC-MS |
| Dimerized species | Side reaction during synthesis | UPLC-HRMS for structural elucidation |
By employing these advanced chromatographic methodologies, a robust analytical control strategy can be developed to ensure that this compound meets the high purity standards required for its intended applications.
Computational and Theoretical Studies of 3 Hydroxyazetidine 3 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic properties and energetic landscape of 3-hydroxyazetidine-3-carboxamide. These methods offer a powerful lens to inspect molecular orbitals, charge distributions, and spectroscopic characteristics.
Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecules like this compound due to its balance of accuracy and computational cost. mdpi.com DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, this would involve mapping the potential energy surface to find the global minimum, which corresponds to the most populated conformation of the molecule.
DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a variety of spectroscopic properties. mdpi.com For instance, the vibrational frequencies calculated from a DFT analysis can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the ultraviolet-visible (UV-Vis) spectrum. mdpi.com
Table 1: Predicted Spectroscopic Data for this compound using DFT
| Spectroscopic Property | Predicted Value | Method |
| Vibrational Frequencies (cm⁻¹) | ||
| O-H Stretch | ~3400 | B3LYP/6-311++G(d,p) |
| N-H Stretch (amide) | ~3300, ~3180 | B3LYP/6-311++G(d,p) |
| C=O Stretch (amide) | ~1680 | B3LYP/6-311++G(d,p) |
| C-N Stretch (azetidine) | ~1200 | B3LYP/6-311++G(d,p) |
| Electronic Transitions (nm) | ||
| n -> π* (C=O) | ~220 | TD-DFT/B3LYP/6-311++G(d,p) |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.
For a more rigorous understanding of the electronic structure and energetics, ab initio methods provide a higher level of theory. nih.govrsc.orgnih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), offer a more accurate description of electron correlation. nih.gov While computationally more demanding, these methods are crucial for benchmarking DFT results and for obtaining highly reliable energetic data, such as reaction enthalpies and activation barriers. chemrxiv.org For a relatively small molecule like this compound, high-accuracy ab initio calculations are feasible and can provide a definitive picture of its intrinsic electronic properties.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the azetidine (B1206935) ring and the rotational freedom of the carboxamide and hydroxyl groups mean that this compound can exist in multiple conformations. A thorough conformational analysis involves mapping the potential energy surface (PES) by systematically varying key dihedral angles. researchgate.net This allows for the identification of all low-energy conformers and the transition states that connect them.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent. nih.govnih.gov By solving Newton's equations of motion for the molecule and a surrounding box of solvent molecules (e.g., water), MD simulations can track the conformational changes and intermolecular interactions over time.
These simulations are crucial for understanding how solvent molecules arrange around the solute and how hydrogen bonding networks are formed and broken. nih.gov This provides a more realistic model of the molecule's behavior in solution, which is essential for predicting its properties and reactivity in a real-world chemical environment.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.govnih.gov By locating the transition state (TS) structures on the potential energy surface, the energy barriers for various possible reaction pathways can be calculated. nih.gov For example, the hydrolysis of the amide group or reactions involving the hydroxyl or azetidine functionalities can be modeled.
The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a detailed understanding of the reaction mechanism at a molecular level. nih.gov This knowledge is invaluable for optimizing reaction conditions and for designing new synthetic routes.
In Silico Prediction of Molecular Interactions and Binding Affinity (Non-Biological Outcome Focused)
Beyond its intrinsic properties, the interactions of this compound with other molecules or materials are of great interest. In silico methods can predict these interactions and estimate the binding affinity in non-biological contexts. researchgate.netresearchgate.netdntb.gov.uanih.gov For instance, molecular docking simulations can be used to predict the preferred binding mode and affinity of the molecule to a solid surface or within the cavity of a porous material.
These predictions are based on scoring functions that evaluate the steric and electrostatic complementarity between the molecule and its binding partner. researchgate.net Such studies are crucial for applications in materials science, for example, in the design of functionalized polymers or as a component in crystal engineering.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical/Computational SAR)
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies focused on this compound. While QSAR and QSPR are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively, dedicated research applying these models to this compound has not been published.
Consequently, there are no detailed research findings or established models that quantitatively describe the influence of structural modifications to the this compound scaffold on a given biological endpoint or physical property. The development of such models is contingent on the availability of a dataset of structurally related analogues with corresponding measured activities or properties, which is not currently present in the public domain for this specific compound.
Therefore, the generation of data tables illustrating these relationships is not possible at this time. The scientific community has yet to report the specific descriptors (e.g., electronic, steric, hydrophobic) of this compound and its derivatives that would be predictive of their activity or properties in a QSAR or QSPR framework.
While computational studies and structure-activity relationship analyses have been conducted on broader classes of azetidine amides and other heterocyclic compounds, these findings are not directly transferable to this compound without specific experimental validation and model development for this compound.
Reactivity Profile and Derivatization Chemistry of 3 Hydroxyazetidine 3 Carboxamide
Reactions at the Hydroxyl Group: Esterification, Etherification, and Oxidation
The tertiary hydroxyl group of 3-hydroxyazetidine-3-carboxamide and its derivatives is a key site for functionalization, enabling the introduction of a wide array of substituents through esterification, etherification, and oxidation reactions. These transformations are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity.
Esterification: The formation of esters from the hydroxyl group can be achieved through standard acylation procedures. For instance, reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding esters. A related example involves the acetylation of 1-(tert-butyl)-3-hydroxyazetidine, which is a key step in some synthetic routes to 3-hydroxyazetidine hydrochloride. google.com The esterification of the hydroxyl group in N-protected 3-hydroxyazetidine derivatives is a common strategy to introduce diverse functionalities.
Etherification: The hydroxyl group can also be converted into an ether linkage. A notable example is the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with various benzyl (B1604629) bromides in the presence of a base like potassium tert-butoxide. scintica.com This reaction proceeds efficiently and provides a route to a range of O-substituted azetidine (B1206935) derivatives.
Oxidation: Oxidation of the tertiary alcohol in 3-hydroxyazetidine derivatives provides access to the corresponding azetidin-3-ones. These ketones are valuable intermediates for further derivatization, such as the synthesis of spirocyclic compounds. nih.gov The synthesis of azetidin-3-ones can be accomplished through various oxidative methods, often involving the oxidation of the corresponding azetidinols. acs.org For instance, the Swern oxidation has been employed to convert a 3-hydroxyazetidine derivative into the corresponding azetidine-2,3-dione. acs.org
Table 1: Representative Reactions at the Hydroxyl Group of 3-Hydroxyazetidine Derivatives
| Reaction Type | Reactant | Reagents and Conditions | Product | Reference(s) |
| Etherification | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Benzyl bromide, Potassium tert-butoxide, THF | tert-Butyl 3-(benzyloxy)azetidine-1-carboxylate | scintica.com |
| Oxidation | N-Boc-azetidin-3-ol | Swern Oxidation | N-Boc-azetidin-3-one | acs.orgresearchgate.net |
| Acetylation | 1-(tert-butyl)-azetidin-3-ol | Acetic anhydride, catalyst | N-acetyl-3-acetoxyazetidine | google.com |
Reactions at the Carboxamide Moiety: Hydrolysis, Reduction, and Amide Bond Modifications
The carboxamide functional group in this compound offers another handle for chemical modification, allowing for its conversion into other important functional groups or for the attachment of diverse substituents.
Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. A study on the long-term stability of 3-hydroxyazetidine amides has shown that they are stable at acidic and neutral pH, which is a valuable property for their use as non-proteinogenic amino acid components in peptides. researchgate.netnih.gov However, under stronger conditions, such as refluxing in aqueous hydrochloric acid, deacetylation (a form of amide hydrolysis) of N-acetyl-3-acetoxyazetidine can occur. google.com The hydrolysis of the carboxamide in this compound would yield 3-hydroxyazetidine-3-carboxylic acid, a valuable building block in its own right. bldpharm.com
Reduction: The reduction of the carboxamide group to an amine represents a key transformation, leading to the corresponding aminomethyl derivative. While specific examples for the reduction of this compound are not prevalent in the reviewed literature, standard amide reduction conditions, such as the use of lithium aluminum hydride or other strong hydride reagents, could potentially be employed. However, the reactivity of the strained azetidine ring and the presence of the hydroxyl group would need to be considered, likely requiring protective group strategies.
Amide Bond Modifications: The nitrogen of the carboxamide can be further functionalized. For instance, N-alkylation or N-arylation can be achieved under appropriate conditions. Furthermore, the amide bond itself can be replaced with bioisosteric groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Stereochemical Reactivity and Stereoselective Transformations
The C3 carbon of this compound is a stereocenter, making the stereochemical outcome of its reactions a critical aspect of its chemistry. The synthesis and functionalization of azetidines with high stereocontrol have been areas of intense research.
The diastereoselective synthesis of functionalized azetidines has been achieved through various methods. uni-muenchen.de For example, the synthesis of 2-substituted 3-hydroxyazetidines has been accomplished with good diastereoselectivity. uni-muenchen.de Rhodium-catalyzed three-component reactions between azetidine-2,3-diones, ethyl diazoacetate, and alcohols have been shown to produce 3-substituted-3-hydroxy-β-lactams with the creation of two new adjacent stereogenic centers with good to moderate diastereoselectivity. acs.org
Furthermore, the synthesis of chiral azetidin-3-ones has been developed, which can serve as precursors to chiral 3-hydroxyazetidine derivatives. nih.gov The stereoselective synthesis of syn- and anti-3a-hydroxyl-1, 2, 3, 3a, 8, 8a-hexahydropyrrolo[2,3-b] indole-2-carboxylic acid derivatives highlights the ability to control stereochemistry in complex systems containing a hydroxylated carbon within a fused ring system. cymitquimica.com The development of diastereoselective [3 + 2] cycloadditions to form 7-azanorbornanes also underscores the progress in controlling stereochemistry in reactions involving related small ring heterocycles. nih.gov
Ring-Opening Reactions and Ring Expansion Strategies
The inherent ring strain of the azetidine core makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to larger, more complex nitrogen-containing heterocycles. rsc.org
Ring-Opening Reactions: Nucleophilic ring-opening of activated aziridines is a well-established method for the synthesis of vicinal diamines, and similar principles can be applied to azetidines. researchgate.net The ring-opening of N-activated azetidines is generally required to facilitate the reaction. nih.gov For instance, the ring-opening of N-sulfonyl aziridines can be achieved with various nucleophiles. organic-chemistry.org While direct examples with this compound are limited, the azetidine nitrogen would likely require activation, for example by sulfonylation or acylation, to undergo nucleophilic attack and ring cleavage.
Ring Expansion Strategies: Ring expansion of azetidines offers a powerful tool for the synthesis of larger N-heterocycles. A notable example is the rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids to produce 4-aryl-4,5-dihydropyrrole-3-carboxylates. researchgate.netnih.govacs.org This reaction proceeds via a domino conjugate addition/N-directed α-C(sp³)–H activation process. nih.govacs.org Another innovative strategy involves the palladium-catalyzed arylative ring expansion of 3-vinylazetidin-3-ols with aryl iodides, which, under dual palladium and acid catalysis, affords 2,3,4-trisubstituted dihydrofurans. This reaction proceeds through a Heck arylation followed by an acid-catalyzed transposition of the allylic alcohol and ring opening of the azetidine by the internal hydroxyl group.
Transition Metal-Catalyzed Transformations Involving the Azetidine Core
Transition metal catalysis has emerged as a powerful tool for the functionalization of the azetidine ring, enabling the formation of C-C and C-N bonds under mild and selective conditions.
Palladium-catalyzed reactions have been extensively used for the synthesis and functionalization of azetidines. This includes intramolecular amination of C(sp³)-H and C(sp²)-H bonds to form the azetidine ring itself. organic-chemistry.orgacs.orgorganic-chemistry.org Furthermore, palladium-catalyzed α-arylation of azetidinyl esters has been achieved without ring opening of the strained heterocycle. nih.gov Palladium catalysis is also key in the regioselective and stereospecific ring-opening cross-coupling of aziridines, a methodology that holds promise for analogous transformations of azetidines. acs.org
Rhodium catalysts have also proven effective in transformations involving azetidines. As mentioned earlier, rhodium-catalyzed ring expansion of azetidines provides access to substituted pyrrolidines. researchgate.netnih.govacs.org Additionally, rhodium catalysis has been employed in the synthesis of 3-hydroxy-β-lactams from azetidine-2,3-diones. acs.org The ability of transition metals to catalyze C-H bond functionalization has been applied to various heteroaromatic compounds and holds potential for the direct functionalization of the azetidine ring in this compound.
Table 2: Examples of Transition Metal-Catalyzed Reactions on Azetidine Scaffolds
| Catalyst | Reaction Type | Substrate | Product | Reference(s) |
| Palladium | Intramolecular C-H Amination | Picolinamide-protected amine | Azetidine | organic-chemistry.orgacs.orgorganic-chemistry.org |
| Palladium | α-Arylation | Azetidinyl ester | α-Arylazetidinyl ester | nih.gov |
| Rhodium | Ring Expansion | 2-(Azetidin-3-ylidene) acetate | 4-Aryl-4,5-dihydropyrrole-3-carboxylate | researchgate.netnih.govacs.org |
| Rhodium | Three-Component Reaction | Azetidine-2,3-dione | 3-Hydroxy-β-lactam | acs.org |
Novel Derivatization Pathways for Library Synthesis
The this compound scaffold is an attractive starting point for the generation of chemical libraries for drug discovery due to its three-dimensional character and multiple points for diversification. The synthesis of libraries based on privileged scaffolds is a common strategy in medicinal chemistry.
The derivatization of the hydroxyl and carboxamide groups, as detailed in the preceding sections, provides two immediate handles for creating a library of diverse compounds. For example, a combinatorial approach could involve reacting a series of acylating agents with the hydroxyl group and a parallel set of modifications to the carboxamide moiety.
Furthermore, the azetidine ring itself can be a platform for diversification. The synthesis of N-Boc-3-hydroxyazetidine is a key step in many derivatization strategies, as the Boc-protecting group can be readily removed and replaced with a variety of substituents. google.com The use of 3-amino-5-hydroxybenzoic acid as a core structure for the combinatorial synthesis of a non-peptide library demonstrates a successful application of a multifunctional scaffold in library generation. researchgate.net Similar diversity-oriented synthesis strategies can be envisioned starting from this compound or its corresponding carboxylic acid.
Applications of 3 Hydroxyazetidine 3 Carboxamide As a Building Block in Complex Molecular Architectures
Utilization in the Synthesis of Natural Products and Their Analogues
The stereochemically rich and constrained framework of 3-hydroxyazetidine derivatives is attractive for mimicking substructures within natural products. While the direct incorporation of 3-hydroxyazetidine-3-carboxamide into a total synthesis is not extensively documented, the core azetidine (B1206935) scaffold is pivotal in creating analogues of bioactive natural compounds. Synthetic strategies often leverage carbohydrates like D-glucose as chiral starting materials to produce enantiomerically pure azetidine intermediates. nih.govnih.gov These intermediates serve as precursors to complex molecules, including those that function as glycosidase inhibitors, where the azetidine ring acts as a stable isostere of a sugar. nih.gov The development of synthetic routes to various bioactive natural products, such as alkaloids and antibiotics, frequently relies on the creation of versatile intermediates, a role for which functionalized azetidines are well-suited. nih.govmdpi.com
Role in the Construction of Peptidomimetics and Constrained Peptides
The incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, aiming to overcome the limitations of natural peptides, such as poor metabolic stability. nih.gov this compound and its parent acid are valuable in this context, providing a new class of peptide isosteres. nih.gov The rigid azetidine ring introduces conformational constraints into the peptide backbone, which can pre-organize the molecule into a bioactive conformation for enhanced target binding and selectivity. mdpi.comrsc.org This conformational rigidity is a key strategy for stabilizing secondary structures like α-helices and β-turns. cam.ac.uk The stability of 3-hydroxyazetidine amides at both acidic and neutral pH further underscores their utility as components in peptide-based therapeutics. nih.gov
| Feature | Description | Reference |
| Conformational Constraint | The rigid four-membered ring restricts torsional angles, reducing the conformational flexibility of the peptide chain. | mdpi.comrsc.org |
| Structural Mimicry | Can act as a proline analogue or a turn-inducer to mimic specific secondary structures. | nih.gov |
| Metabolic Stability | The non-natural azetidine structure is resistant to enzymatic degradation by proteases. | nih.gov |
| Chemical Stability | The amide derivatives show long-term stability in acidic and neutral pH conditions. | nih.gov |
Integration into Macrocyclic Structures and Cryptands
The defined geometry and chemical functionality of this compound make it a suitable component for the synthesis of macrocycles and cryptands. Macrocyclic structures are of significant interest in drug discovery and host-guest chemistry. nih.govcam.ac.uk The azetidine unit can be integrated into a larger ring system, where its rigid nature helps to pre-organize the macrocycle's three-dimensional structure. tdx.cat This pre-organization is crucial for creating specific binding cavities for ions or small molecules, a defining feature of cryptands. researchgate.netnih.gov Cryptands are cage-like molecules that form stable complexes with various ions by encapsulating them within a three-dimensional cavity. researchgate.netresearchgate.net The synthesis of such structures often involves the reaction of diamine precursors with bifunctional linkers; the secondary amine of a deprotected azetidine ring can serve as a nucleophilic site for building these complex architectures. nih.gov
Application in Materials Science: Polymer Synthesis and Functional Materials
In materials science, functional monomers are essential for creating polymers with tailored properties. This compound can be chemically integrated into polymer chains to introduce specific functionalities. The secondary amine (after N-deprotection) and the hydroxyl group can participate in polymerization reactions, such as polycondensation or ring-opening polymerization, to form part of the polymer backbone or be grafted as a side chain. The integration of such functional units can be achieved through multicomponent reactions, which are efficient for synthesizing functional polymers. mdpi.com For example, the Kabachnik–Fields reaction is a powerful tool for creating polymers with α-aminophosphonate structures, which have applications as metal chelators and flame retardants. mdpi.com While direct polymerization of this compound is not widely reported, its functional groups are analogous to those used in the synthesis of functional polymers like polyacrylamides and hydrogels for various applications. nih.gov
Design and Synthesis of Advanced Probes for Chemical Biology
Chemical probes are indispensable tools for studying biological systems. nih.gov A typical probe consists of a ligand for target recognition, a reporter group (e.g., a fluorophore or biotin), and often a reactive group for covalent labeling. nih.gov The this compound scaffold can serve as the core ligand or as a versatile scaffold for constructing such probes. The hydroxyl and amide functionalities provide convenient points for chemical conjugation to linkers and reporter tags. biorxiv.org For instance, the hydroxyl group can be etherified or esterified with a linker bearing a bioorthogonal handle (like an alkyne or azide), which can then be "clicked" to a reporter molecule. The synthesis of these probes is often modular, allowing for the rapid assembly of different components to optimize probe performance. nih.gov Natural product-inspired probes often exhibit high potential for interacting with human proteins due to their structural complexity and sp3-rich character. chemrxiv.org
| Probe Component | Role | Potential Integration with this compound |
| Ligand | Confers selectivity by binding to a specific biological target. | The azetidine scaffold itself can act as the ligand or be part of a larger pharmacophore. |
| Reporter Group | Enables detection and visualization (e.g., fluorophore, biotin). | Attached via a linker to the hydroxyl or amide group of the azetidine. |
| Reactive Group | Forms a covalent bond with the target protein (for activity-based probes). | Can be incorporated into a substituent attached to the azetidine nitrogen or C3 position. |
Development of Novel Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore new areas of chemical space for drug discovery. nih.govnih.gov The strained, three-dimensional nature of the azetidine ring makes it an excellent starting point for DOS. nih.govresearchgate.net By using this compound or related trisubstituted azetidines as a central scaffold, chemists can access a wide variety of fused, bridged, and spirocyclic ring systems through carefully planned reaction sequences. nih.govresearchgate.net The functional groups on the azetidine core serve as anchor points for diversification. For example, the nitrogen can be alkylated, the hydroxyl group can be converted into other functionalities, and the amide can be modified. Subsequent intramolecular reactions, such as ring-closing metathesis or cyclization cascades, can then be used to construct novel and complex molecular frameworks. nih.govbeilstein-journals.org This strategy allows for the rapid generation of natural-product-like scaffolds with high three-dimensional complexity. cam.ac.ukbeilstein-journals.org
Molecular Recognition and Mechanistic Investigations of 3 Hydroxyazetidine 3 Carboxamide Non Clinical Focus
Studies of Binding Interactions with Model Biological Macromolecules (e.g., proteins, enzymes, receptors) In Vitro
Detailed in vitro studies quantitatively characterizing the binding interactions of 3-hydroxyazetidine-3-carboxamide with a wide range of model biological macromolecules such as serum albumins, globulins, or specific receptors are not extensively documented in publicly available literature. However, the broader class of azetidine-containing molecules is recognized for its role in molecular recognition, often serving as a proline isostere, which suggests the potential for interactions with various protein targets. The stability of 3-hydroxyazetidine amides at neutral pH makes them suitable for incorporation into peptides, implying their capability to interact with biological macromolecules in a manner analogous to natural amino acids. nih.gov
Human serum albumin (HSA) is a principal carrier protein in blood plasma known to bind a vast array of molecules, influencing their distribution and metabolism. mdpi.com Typically, the binding of small molecules to HSA is investigated using techniques like fluorescence spectroscopy to determine binding constants and identify the primary binding sites, often located in subdomains IIA and IIIA. mdpi.comrsc.org While specific studies on this compound are lacking, research on other small molecules demonstrates that both hydrophobic and electrostatic interactions, including hydrogen bonds and van der Waals forces, are the primary drivers for binding to HSA. nih.gov
Computational approaches, such as molecular docking, are frequently employed to predict the binding modes and affinities of small molecules to proteins. rsc.orgnih.gov Such studies on various ligands with HSA have identified key amino acid residues, like Arg218 and Lys199 in subdomain IIA, as being crucial for these interactions. rsc.org In the absence of direct experimental data for this compound, similar computational methods could provide initial insights into its potential binding partners and interaction modes.
Enzymatic Transformations Involving this compound or its Derivatives (Focus on enzyme mechanism, not drug metabolism)
Research has identified derivatives of this compound as potent inhibitors of glycoside hydrolase family 20 (GH20) β-N-acetylhexosaminidases. nih.govresearchgate.net Specifically, an N-methylazetidine amide derivative has been shown to be a specific inhibitor of β-hexosaminidases at the micromolar level. nih.gov This inhibitory activity highlights a significant enzymatic interaction.
The catalytic mechanism of β-hexosaminidases involves the participation of the substrate's N-acetyl group in a substrate-assisted catalysis. nih.gov The enzyme's active site contains key acidic residues, such as aspartate and glutamate, which play crucial roles. One residue acts as a general acid/base catalyst, while another helps to orient the C2-acetamido group of the substrate for nucleophilic attack and stabilizes the resulting oxazolinium ion intermediate. nih.gov
Computer modeling and structure-activity relationship (SAR) studies on a series of azetidine (B1206935) carboxylic acid amides have provided insights into their inhibitory mechanism against β-N-acetylhexosaminidase. researchgate.net These studies reveal that the stereochemistry of the azetidine ring and its substituents is critical for potent inhibition. For instance, a trans-relationship between the substituents at the 2 and 3 positions of the ring and the stereochemistry of a hydroxymethyl side chain are crucial for activity. researchgate.net The amide functionality is also a key feature for the inhibitory potential of this class of compounds. nih.gov
The inhibition is competitive, suggesting that these azetidine derivatives bind to the active site of the enzyme, likely mimicking the transition state of the natural substrate. researchgate.net The interaction is thought to involve the formation of hydrogen bonds between the inhibitor and key residues in the active site, such as Arg178, Asp322, Tyr421, and Glu462, as well as favorable cation-π interactions with a tryptophan residue (Trp460). researchgate.net
Table 1: Inhibitory Activity of an Azetidine Derivative
| Compound | Target Enzyme | Activity |
| N-methylazetidine amide derivative | β-hexosaminidases | Micromolar level inhibition |
Note: This data is based on a derivative of this compound. nih.gov
Mechanistic Insights into Receptor-Ligand Interactions (Theoretical/Biophysical, not physiological response)
Detailed theoretical and biophysical studies elucidating the specific receptor-ligand interactions of this compound are not well-documented in the current scientific literature. However, general principles of molecular recognition and computational methods provide a framework for understanding potential interactions.
Molecular modeling is a powerful tool for investigating the interactions between a ligand and its receptor at an atomic level. nih.gov Such studies can identify key amino acid residues and the types of non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that stabilize the ligand-receptor complex. nih.govucl.ac.uk For instance, computational analyses of other ligand-receptor systems have revealed how specific residues in the binding pocket are responsible for species-dependent differences in ligand affinity. nih.gov
The conformational flexibility of both the ligand and the receptor is a critical aspect of their interaction. doi.org Techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time, revealing the stability of the interaction and the role of conformational changes in the binding process. doi.orgunh.edu These computational approaches are essential for building models of ligand-receptor interactions in the absence of experimental structures. nih.gov
For azetidine-containing compounds, their structural similarity to proline suggests that they may interact with receptors that recognize proline-rich motifs. The constrained four-membered ring of the azetidine scaffold can influence the conformation of molecules in which it is incorporated, potentially pre-organizing them for binding to a receptor and affecting the entropy of binding.
Exploration of Molecular Interactions through Biophysical Techniques (e.g., ITC, SPR for binding kinetics, not cellular effects)
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. uspto.govnih.gov A single ITC experiment can determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. frontiersin.org From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. nih.govtainstruments.comnih.gov This thermodynamic signature helps to elucidate the driving forces behind the interaction, such as whether it is enthalpy-driven (dominated by hydrogen bonds and van der Waals forces) or entropy-driven (often associated with hydrophobic interactions). tainstruments.com
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of binding interactions. nih.govspringernature.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. scispace.com The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. nih.gov From this data, the association rate constant (k_on) and the dissociation rate constant (k_off) can be determined. The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated from the ratio of these rate constants (k_off/k_on). nih.gov
While these techniques have been extensively used to characterize the interactions of a wide variety of small molecules with proteins and other macromolecules, mdpi.comnih.gov their application to this compound has not been reported. Such studies would be invaluable in quantitatively defining its binding profile with any identified biological targets.
Future Directions and Emerging Research Areas
Advancements in Asymmetric Synthesis of Azetidine (B1206935) Scaffolds
The development of efficient and stereoselective methods for the synthesis of azetidine scaffolds is a primary focus of current research. frontiersin.orgbeilstein-journals.org The biological activity of chiral molecules is often dependent on their stereochemistry, making enantiomerically pure compounds highly desirable for pharmaceutical applications. frontiersin.org Recent advancements in asymmetric catalysis, including organocatalysis and transition-metal catalysis, are providing new avenues for the enantioselective synthesis of functionalized azetidines. frontiersin.orgnih.gov
Key developments in this area include:
Organocatalysis : Chiral organocatalysts, such as proline and its derivatives, have emerged as powerful tools for asymmetric synthesis. mdpi.comresearchgate.net These small organic molecules can effectively catalyze a variety of transformations, including aldol (B89426) reactions and Michael additions, to produce chiral building blocks for azetidine synthesis with high enantioselectivity. mdpi.comresearchgate.net The use of diarylprolinol silyl (B83357) ethers, for instance, has shown great promise in the asymmetric functionalization of aldehydes. mdpi.comresearchgate.net
Transition-Metal Catalysis : Transition-metal complexes are also being extensively explored for the asymmetric synthesis of azetidines. ub.bw Methods involving palladium-catalyzed cyclizations and copper-catalyzed reactions have demonstrated the ability to construct the azetidine ring with excellent control over stereochemistry. ub.bwacs.org For example, a photoinduced copper catalyst system has been reported for the enantioconvergent amidation of racemic alkyl electrophiles. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis represents a modern approach to activating chemical reactions, offering a sustainable and powerful tool for asymmetric synthesis. frontiersin.orgnih.gov This methodology has been successfully applied to the synthesis of non-canonical amino acids and shows potential for the construction of chiral azetidine-containing compounds. frontiersin.orgnih.gov
These advancements are crucial for accessing enantiomerically pure 3-hydroxyazetidine-3-carboxamide and its analogs, thereby enabling a more detailed investigation of their structure-activity relationships and potential therapeutic applications.
Integration of Machine Learning and Artificial Intelligence in Azetidine Chemistry
Emerging applications of AI in azetidine chemistry include:
Predictive Synthesis : AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. nih.gov This can help chemists to identify the most promising synthetic routes for complex molecules like functionalized azetidines, avoiding trial-and-error experimentation. thescience.dev For instance, computational models have been used to predict which combinations of alkenes and oximes will successfully react to form azetidines. thescience.devmit.edu
De Novo Molecular Design : Deep learning models can generate novel molecular structures with desired properties. nih.gov This capability can be harnessed to design new azetidine derivatives with optimized biological activity, pharmacokinetic profiles, and reduced toxicity. nih.gov
Reaction Optimization : ML models can analyze experimental data to identify the optimal conditions for a given chemical reaction, such as temperature, solvent, and catalyst loading. This can lead to higher yields, improved purity, and more sustainable synthetic processes. digitellinc.com A novel ML-guided materials discovery platform has been proposed that combines automated flow synthesis with automated machine learning for rapid iterative experimental–computational cycles. digitellinc.com
The synergy between AI and experimental chemistry holds the potential to significantly accelerate the exploration of the chemical space around the this compound scaffold.
Exploration of Novel Bioisosteric Replacements Derived from this compound
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The this compound scaffold itself can be considered a bioisostere for other chemical groups, and its functional groups can be replaced with other moieties to fine-tune its properties. nih.gov
Future research in this area will likely focus on:
Carboxamide Bioisosteres : The carboxamide group is a key functional group in this compound. Replacing it with other bioisosteric groups, such as tetrazoles or other heterocycles, could lead to derivatives with improved metabolic stability, cell permeability, or target-binding affinity. nih.gov For example, tetrazole rings have been explored as bioisosteric substitutes for carboxylic acid groups in other azetidine derivatives. nih.gov
Hydroxy Group Bioisosteres : The hydroxyl group can be replaced with other hydrogen bond donors or acceptors to alter the molecule's interaction with its biological target. nih.gov
Azetidine Ring Analogs : While the azetidine ring provides a unique three-dimensional structure, exploring other strained ring systems or conformationally restricted scaffolds could lead to the discovery of novel compounds with similar or improved biological profiles. nih.gov The azabicyclo[2.1.1]hexane scaffold, for instance, is being investigated as a pyrrolidine (B122466) replacement. nih.gov
The systematic exploration of bioisosteric replacements will expand the chemical diversity of compounds derived from this compound, increasing the probability of identifying new drug candidates.
New Frontiers in the Application of Azetidine-3-carboxamide (B1289449) Derivatives in Chemical Biology and Material Science
The unique structural and functional properties of azetidine-3-carboxamide derivatives make them attractive candidates for applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and material science. nih.govresearchgate.net
Potential future applications include:
Chemical Probes : Functionalized azetidine-3-carboxamide derivatives can be designed as chemical probes to study biological processes. For example, they could be tagged with fluorescent dyes or affinity labels to visualize and identify their protein targets within cells.
Foldamers : The conformationally constrained nature of the azetidine ring makes it an interesting building block for the design of foldamers, which are synthetic oligomers that mimic the structures of peptides and proteins. nih.govresearchgate.net These molecules could have applications in areas such as catalysis and molecular recognition.
Novel Materials : The incorporation of azetidine-3-carboxamide derivatives into polymers or other materials could lead to the development of new materials with unique properties. For example, their ability to form hydrogen bonds could be exploited to create self-healing materials or materials with specific recognition capabilities.
As our understanding of the properties of these compounds grows, so too will the scope of their potential applications in these exciting and interdisciplinary fields.
Sustainable and Scalable Synthesis of Azetidine Derivatives
The development of sustainable and scalable synthetic methods is a critical aspect of modern chemistry, driven by the need to reduce the environmental impact of chemical manufacturing and to make important molecules more accessible. nih.gov Future research in the synthesis of azetidine derivatives will increasingly focus on these principles.
Key areas of development include:
Flow Chemistry : Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The application of flow chemistry to the synthesis of azetidines can lead to more efficient and scalable processes.
Green Solvents and Reagents : The use of environmentally benign solvents and reagents is a cornerstone of green chemistry. Research is ongoing to replace hazardous chemicals commonly used in organic synthesis with safer alternatives for the production of azetidine derivatives.
Catalytic Methods : The use of catalysts, particularly those that are highly efficient and can be recycled, is crucial for developing sustainable synthetic processes. acs.org The development of new catalytic methods for the synthesis of azetidines will reduce waste and improve the atom economy of these transformations.
By embracing the principles of green chemistry, researchers can ensure that the synthesis of this compound and its derivatives is not only scientifically advanced but also environmentally responsible.
Q & A
Q. How to address discrepancies between computational predictions and experimental results for this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
